molecular formula C26H23N5O5 B2626581 3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 896353-71-2

3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2626581
CAS No.: 896353-71-2
M. Wt: 485.5
InChI Key: HFXHOTXMKKPKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has identified compounds within the quinazolinone family, such as substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, for their significant antimicrobial activities. These compounds were synthesized and screened for antibacterial activity against Escherichia coli and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Penicillium chrysogenum. The structural confirmation of these synthesized compounds was achieved through IR, 1H NMR, 13C NMR, and mass spectral studies, highlighting their potential in medicinal chemistry due to their broad biological activities (Ravi R. Vidule, 2011).

Anticancer Research

Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showcasing the structural versatility of this class of compounds for anticancer research. These derivatives showed cytotoxic activity in both MCF-7 and HeLa cell lines, with some compounds displaying significant potency, suggesting the potential for developing new anticancer therapies (Safoora Poorirani et al., 2018).

Serotonin Receptor Ligands

The synthesis of new derivatives of quinazolidin-4(3H)-one and other related compounds has been explored for their potential as serotonin receptor ligands. This research underscores the pharmaceutical relevance of structurally diverse quinazolinone derivatives in developing new therapeutic agents (P. Kowalski et al., 2001).

Novel Synthesis Methods

Efforts to simplify the synthesis of nitro-quinazolinone derivatives have led to the development of efficient methods, demonstrating the compound's importance in pharmaceutical research. This innovative approach facilitates the synthesis of key intermediates for further pharmacological exploration (A. Y. Kornylov et al., 2017).

Electrophilic Substitution and Oxidation

Electrochemical synthesis involving electrophilic substitution and oxidation presents a novel route to synthesizing arylthiobenzazoles, highlighting the versatility and reactivity of piperazine derivatives under electrochemical conditions. This method opens new pathways for the development of compounds with potential biological activities (A. Amani & D. Nematollahi, 2012).

Properties

IUPAC Name

3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c32-24(29-15-13-28(14-16-29)20-9-11-21(12-10-20)31(35)36)19-7-5-18(6-8-19)17-30-25(33)22-3-1-2-4-23(22)27-26(30)34/h1-12H,13-17H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXHOTXMKKPKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.